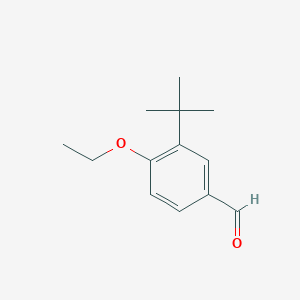

3-(Tert-butyl)-4-ethoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Tert-butyl)-4-ethoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a tert-butyl group at the third position, an ethoxy group at the fourth position, and an aldehyde group at the first position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-4-ethoxybenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-(tert-butyl)-4-ethoxybenzene with an appropriate acylating agent, such as formyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the oxidation of 3-(tert-butyl)-4-ethoxytoluene using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction converts the methyl group to an aldehyde group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation or oxidation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Tert-butyl)-4-ethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid, and chromium trioxide are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: 3-(Tert-butyl)-4-ethoxybenzoic acid.

Reduction: 3-(Tert-butyl)-4-ethoxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives, depending on the nucleophile used.

Applications De Recherche Scientifique

3-(Tert-butyl)-4-ethoxybenzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a model compound in the investigation of aldehyde reactivity.

Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mécanisme D'action

The mechanism of action of 3-(Tert-butyl)-4-ethoxybenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to various biological effects. The tert-butyl and ethoxy groups influence the compound’s steric and electronic properties, affecting its reactivity and interactions with molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Tert-butyl)-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

3-(Tert-butyl)-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of an ethoxy group.

3-(Tert-butyl)-4-chlorobenzaldehyde: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness

3-(Tert-butyl)-4-ethoxybenzaldehyde is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its analogs

Activité Biologique

3-(Tert-butyl)-4-ethoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H16O2

- Molecular Weight : 204.27 g/mol

- CAS Number : 886498-45-9

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of pharmacology and toxicology. Its structure, characterized by the presence of a tert-butyl group and an ethoxy group attached to a benzaldehyde moiety, influences its interaction with biological systems.

- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, which can mitigate oxidative stress in biological systems. This property is particularly relevant in the context of various diseases where oxidative damage is a contributing factor.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. This could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Cytotoxic Effects : Some investigations have reported cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy. The exact mechanism remains to be fully elucidated but may involve apoptosis induction or cell cycle arrest.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry investigated the antioxidant properties of various aldehydes, including this compound. The findings indicated that this compound effectively scavenged free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress .

Antimicrobial Activity Assessment

In a separate study assessing the antimicrobial efficacy of various organic compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating its potential as a natural antimicrobial agent .

Cytotoxicity Evaluation

Research conducted on cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 25 µM in MCF-7 breast cancer cells, suggesting its potential for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-tert-butyl-4-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-15-12-7-6-10(9-14)8-11(12)13(2,3)4/h6-9H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWPVBWJIABALM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408747 |

Source

|

| Record name | 3-tert-butyl-4-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681443-02-7 |

Source

|

| Record name | 3-tert-butyl-4-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.